molecular formula C22H23BrN4O B14974245 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,5-dimethylphenyl)piperazine

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,5-dimethylphenyl)piperazine

Cat. No.: B14974245
M. Wt: 439.3 g/mol
InChI Key: WXSUSLSPKLUMFM-UHFFFAOYSA-N
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Description

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,5-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,5-dimethylphenyl)piperazine typically involves a multi-step process. One common method includes the cyclization of substituted hydrazines with α,β-unsaturated carbonyl compounds to form pyrazole intermediates . The reaction conditions often involve the use of catalysts such as silver or copper, and the reactions are carried out under mild conditions to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,5-dimethylphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,5-dimethylphenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,5-dimethylphenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications .

Properties

Molecular Formula

C22H23BrN4O

Molecular Weight

439.3 g/mol

IUPAC Name

[3-(4-bromophenyl)-1H-pyrazol-5-yl]-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H23BrN4O/c1-15-3-4-16(2)21(13-15)26-9-11-27(12-10-26)22(28)20-14-19(24-25-20)17-5-7-18(23)8-6-17/h3-8,13-14H,9-12H2,1-2H3,(H,24,25)

InChI Key

WXSUSLSPKLUMFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br

Origin of Product

United States

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